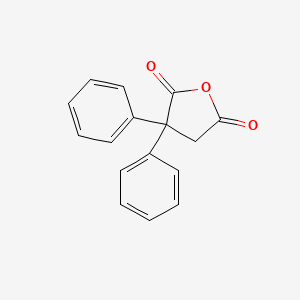

3,3-Diphenyloxolane-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-14-11-16(15(18)19-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTDWIZJGOVNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513386 | |

| Record name | 3,3-Diphenyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14702-32-0 | |

| Record name | 3,3-Diphenyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Oxolane 2,5 Dione Chemical Class

3,3-Diphenyloxolane-2,5-dione is a derivative of succinic anhydride (B1165640), with the systematic IUPAC name this compound. chiralen.com The core of this molecule is the oxolane-2,5-dione ring, a five-membered heterocyclic system containing an oxygen atom and two carbonyl groups. matrix-fine-chemicals.com This parent structure, also known as succinic anhydride, is a well-established building block in organic synthesis. matrix-fine-chemicals.com The oxolane-2,5-dione class of compounds is characterized by the reactive anhydride functional group, which makes them valuable intermediates in a variety of chemical transformations. researchgate.net

The properties and reactivity of oxolane-2,5-dione derivatives can be significantly altered by the nature of the substituents on the ring. For instance, the introduction of different functional groups can influence the molecule's steric and electronic properties, impacting its utility in fields ranging from polymer chemistry to medicinal chemistry. researchgate.net

Significance of Geminal Diphenyl Substitution in Heterocyclic Chemistry

The defining feature of 3,3-Diphenyloxolane-2,5-dione is the presence of two phenyl groups on the same carbon atom (C3), a configuration known as geminal disubstitution. This structural motif imparts significant steric bulk around the C3 position. In heterocyclic chemistry, such substitutions can have profound effects on the molecule's conformation, stability, and reactivity.

The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that geminal substitution can facilitate ring-closing reactions by altering the bond angles and reducing the conformational freedom of the acyclic precursor, thus favoring cyclization. While often discussed in the context of gem-dialkyl groups, the presence of two bulky phenyl groups would be expected to have a similar, if not more pronounced, influence. This steric hindrance can also shield the anhydride (B1165640) functionality from certain chemical attacks, potentially leading to selective reactions at other sites or influencing the stereochemical outcome of reactions. The study of 3,3-disubstituted heterocyclic systems, such as 3,3-disubstituted oxindoles and thietane (B1214591) dioxides, is an active area of research due to the unique chemical space and biological activities these structures can offer. acs.orgacs.org

Broad Research Domains Encompassing 3,3 Diphenyloxolane 2,5 Dione

Strategic Design of Precursors and Starting Materials

The primary and most direct precursor for the synthesis of this compound is 3,3-diphenylsuccinic acid. The strategic synthesis of this dicarboxylic acid is, therefore, the critical first step. Several approaches to 3,3-diphenylsuccinic acid have been explored, starting from more readily available chemicals.

One common strategy involves the use of diphenylacetic acid derivatives. Another approach begins with diphenylacetylene, which can undergo carbonylation in the presence of carbon monoxide and water. A multi-step route starting from diethyl benzalmalonate has also been reported, which proceeds through the formation of ethyl β-phenyl-β-cyanopropionate. The selection of the precursor often depends on the availability of starting materials, desired scale, and the stereochemical requirements of the final product.

A different conceptual approach involves the dimerization of a suitable precursor. For instance, the synthesis of the related compound 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione has been achieved from diphenylacetic acid, suggesting that a similar strategy could potentially be adapted. google.com

| Precursor/Starting Material | Synthetic Target | Key Transformation |

| 3,3-Diphenylsuccinic acid | This compound | Dehydration/Cyclization |

| Diphenylacetylene | 3,3-Diphenylsuccinic acid | Carbonylation |

| Diethyl benzalmalonate | 3,3-Diphenylsuccinic acid | Hydrolysis of a cyanoester intermediate |

| Diphenylacetic acid | Dimerized products (potential route) | Dimerization/Cyclization |

Development of Classical Multi-Step Synthetic Routes

Classical syntheses of this compound typically involve a multi-step sequence where the precursor, 3,3-diphenylsuccinic acid, is first synthesized and then cyclized.

The crucial step in forming the oxolane-2,5-dione ring is an intramolecular condensation (dehydration) of 3,3-diphenylsuccinic acid. This cyclization is typically achieved by heating the dicarboxylic acid in the presence of a dehydrating agent. A common and effective method is the use of acetyl chloride or acetic anhydride. zenodo.org The reaction proceeds by converting one of the carboxylic acid groups into a more reactive species (an acyl chloride or a mixed anhydride), which is then attacked by the other carboxylic acid group to form the cyclic anhydride and a byproduct (acetic acid or hydrogen chloride).

A detailed procedure for a related compound, phenylsuccinic acid, involves its conversion to phenylsuccinic anhydride, which is a good model for the synthesis of the title compound. orgsyn.org

The optimization of reaction conditions is crucial for achieving high yields and purity. For the cyclization of succinic acids, the choice of dehydrating agent, reaction temperature, and reaction time are key parameters.

For the synthesis of the precursor, 3,3-diphenylsuccinic acid, from diphenylacetylene, the reaction is carried out under high pressure with carbon monoxide and water in an autoclave at elevated temperatures (e.g., 210-215 °C). google.com The yield of this reaction is reported to be around 47% based on the reacted diphenylacetylene. google.com

The table below summarizes the reaction conditions for the synthesis of the precursor acid and its subsequent cyclization.

| Synthetic Step | Starting Materials | Reagents and Conditions | Yield |

| Synthesis of 3,3-Diphenylsuccinic Acid | Diphenylacetylene | [Co(CO)₄]₂, acetone, H₂O, CO (150 atm), 210-215 °C | ~47% (of reacted starting material) google.com |

| Synthesis of Phenylsuccinic Acid | Diethyl benzalmalonate | 1. KCN, ethanol, 65-75 °C, 18h; 2. conc. HCl, reflux, 18h | 67-70% orgsyn.org |

| Cyclization to Anhydride | d-Diphenylsuccinic acid | Acetyl chloride | Not specified zenodo.org |

Innovative Synthetic Approaches and Techniques

To improve upon classical methods, which often require harsh conditions and long reaction times, more innovative synthetic techniques have been explored for the synthesis of anhydrides.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the synthesis of related succinimides and other cyclic compounds from their corresponding anhydrides has been shown to be significantly enhanced by microwave irradiation. nih.govscielo.br These reactions are often faster, have higher yields, and can sometimes be performed under solvent-free conditions, making them a "greener" alternative. nih.gov

For instance, the synthesis of N-phenylsuccinimide from succinic anhydride and aniline (B41778) is achieved in minutes with moderate yields (40-60%) using a domestic microwave oven, a significant improvement over traditional heating methods that require several hours. nih.gov It is plausible that the dehydration of 3,3-diphenylsuccinic acid could be similarly accelerated using microwave heating, potentially in the absence of a solvent or with a high-boiling point, microwave-absorbing solvent.

The development of catalyst-free synthetic methods is a significant goal in green chemistry. For the synthesis of anhydrides, catalyst-free approaches often rely on thermal decomposition or the use of stoichiometric reagents that are consumed in the reaction. The classical dehydration of dicarboxylic acids using acetic anhydride can be considered a catalyst-free process in the sense that no external catalyst is added; the acetic anhydride acts as both a reagent and a solvent.

Recent research has explored other catalyst-free methods for related transformations. For example, the synthesis of certain polymers has been achieved through the spontaneous copolymerization of aziridines and cyclic anhydrides without any catalyst or initiator. While not directly applicable to the synthesis of this compound, this demonstrates the potential for developing novel, catalyst-free cyclization reactions.

Chemo- and Regioselective Synthetic Pathways

The chemo- and regioselectivity in the synthesis of this compound are critical aspects, particularly when introducing substituents or when starting from unsymmetrical precursors. Key strategies often involve controlling the reactivity of specific functional groups to achieve the desired product without side reactions.

One of the primary routes to 3,3-diphenylsuccinic acid, the precursor to the target anhydride, is the Stobbe condensation . This reaction involves the condensation of a ketone, in this case, benzophenone (B1666685), with a succinic ester, such as diethyl succinate, in the presence of a strong base like sodium ethoxide or potassium t-butoxide. The reaction proceeds through a lactone intermediate. The regioselectivity of the Stobbe condensation is inherently high for symmetrical ketones like benzophenone, as both potential sites of initial attack are equivalent. However, if a substituted benzophenone were used, the regioselectivity would be a critical factor to control.

Another significant pathway is the intramolecular cyclization of 2,2-diphenylsuccinic acid . This dicarboxylic acid can be synthesized through methods like the hydrolysis of 2,2-diphenylsuccinonitrile. The subsequent cyclization to the anhydride is typically achieved by heating with a dehydrating agent such as acetyl chloride or acetic anhydride. This step is a chemoselective intramolecular acylation, where the two carboxylic acid groups react to form the five-membered anhydride ring. The selectivity is high as intermolecular reactions are less favored under appropriate reaction conditions (e.g., dilution).

Recent advancements have also explored the use of substituted succinic anhydrides in reactions like the Castagnoli-Cushman reaction. While not a direct synthesis of the title compound, these studies provide insights into the reactivity and selectivity of the anhydride ring. For instance, the presence of a phenyl group on the succinic anhydride ring has been shown to be crucial for the correct orientation in certain transition states, highlighting the role of substituents in directing the stereochemical outcome of reactions. acs.org

The regioselective deprotonation of substituted succinic acid derivatives has also been investigated. While not directly applied to the 3,3-diphenyl derivative in the provided context, these studies show that the choice of protecting groups and reaction conditions can allow for selective functionalization at specific positions of the succinic acid backbone, which could be a potential strategy for creating substituted analogs of this compound.

Enantioselective Synthesis for Chiral Analogues

While this compound itself is achiral, the development of enantioselective methods for the synthesis of chiral analogues, particularly those with stereocenters at the 2- and 3-positions, is a significant area of research. One of the most advanced techniques for achieving this is through dynamic kinetic resolution (DKR) .

A study on the dynamic kinetic resolution of bis-aryl succinic anhydrides has demonstrated the possibility of obtaining stereochemically complex γ-butyrolactone derivatives with control over three contiguous stereocenters. rsc.org This process involves the use of a specifically designed organocatalyst that facilitates an enantioselective and diastereoselective cycloaddition with aldehydes. Although this method was applied to 2,3-disubstituted succinic anhydrides, the principle could potentially be adapted for the desymmetrization of prochiral precursors to 3,3-disubstituted systems or for the kinetic resolution of racemic mixtures of chiral analogues.

Furthermore, palladium and rhodium complexes with chiral ligands have been successfully employed for the enantioselective addition of organozinc reagents to succinic anhydrides. acs.org This method leads to the formation of enantioenriched ketoacids, which are valuable precursors for various chiral compounds. The arylation of succinic anhydrides with diphenylzinc (B92339) using a Pd/Josiphos catalyst has been shown to proceed with greater than 95% enantioselectivity. acs.org This approach represents a powerful tool for accessing chiral building blocks from simple achiral starting materials.

For the separation of enantiomers of related compounds like DL-2,3-diphenylsuccinic acid, chiral chromatography techniques, such as HPLC with amylose-based columns, have been suggested. researchgate.net While this is a separation method rather than a synthetic one, it is a crucial tool in the preparation of enantiomerically pure compounds.

Comparative Analysis of Synthetic Yields and Scalability

The choice of a synthetic route for this compound often depends on a balance between yield, scalability, and the availability of starting materials. Below is a comparative analysis of some of the methodologies discussed.

| Synthetic Method | Key Reagents | Typical Yield | Scalability | Advantages | Disadvantages |

| Stobbe Condensation followed by cyclization | Benzophenone, Diethyl succinate, Strong base (e.g., NaOEt) | Moderate to Good | The Stobbe condensation is known to be scalable for industrial production. | Utilizes readily available starting materials. | Multi-step process which can lower the overall yield. |

| Cyclization of 2,2-Diphenylsuccinic Acid | 2,2-Diphenylsuccinic acid, Dehydrating agent (e.g., Acetyl chloride, Acetic anhydride) | High (e.g., 72% for succinic anhydride from succinic acid using acetic anhydride) orgsyn.org | Generally scalable, dependent on the availability of the diacid. | High-yielding final step. | The synthesis of the precursor diacid can be complex. |

| Synthesis from Diphenylacetic Acid | Diphenylacetic acid | Not explicitly reported for the 3,3-dione, but methods exist for related compounds. | Dependent on the specific multi-step sequence. | Starts from a relatively simple precursor. | Likely a multi-step process with potential for lower overall yield. |

The cyclization of 2,2-diphenylsuccinic acid is a straightforward and often high-yielding method for the final anhydride formation. For instance, the conversion of succinic acid to succinic anhydride using acetic anhydride can achieve a 72% yield. orgsyn.org The main challenge and determinant of scalability for this route lies in the efficient and cost-effective synthesis of the 2,2-diphenylsuccinic acid precursor itself.

Ring-Opening Reactions

The primary mode of reactivity for this compound involves the opening of the anhydride ring. This process is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride.

The fundamental mechanism of nucleophilic ring-opening of this compound follows the general pathway of nucleophilic acyl substitution. A nucleophile, such as an alcohol, amine, or water, attacks one of the electrophilic carbonyl carbons of the anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, leading to the cleavage of the C-O-C bond within the anhydride ring and the departure of a carboxylate group. This process ultimately yields a dicarboxylic acid monoester, monoamide, or the dicarboxylic acid itself, depending on the nucleophile used.

The reaction with amines, for instance, proceeds via nucleophilic attack of the amine on a carbonyl carbon, followed by deprotonation and removal of the carboxylate leaving group to form an amide. The steric bulk provided by the two phenyl groups at the C3 position is expected to slow the rate of these nucleophilic attacks compared to unsubstituted succinic anhydride. However, the aromaticity of the phenyl groups may offer stabilization to reaction intermediates.

The Castagnoli-Cushman reaction represents a specific application of the nucleophilic ring-opening of substituted succinic anhydrides, including phenylsuccinic anhydride, with imines to form γ-lactams. This suggests a potential pathway for this compound to participate in the synthesis of complex nitrogen-containing heterocyclic compounds.

Table 1: Representative Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile (Nu-H) | Product | General Reaction Conditions |

| Water (H₂O) | 3,3-Diphenylsuccinic acid | Hydrolysis, often accelerated by gentle heating. |

| Ethanol (CH₃CH₂OH) | Monoethyl 3,3-diphenylsuccinate | Reaction with alcohol, typically with gentle heating. |

| Ammonia (NH₃) | 3,3-Diphenylsuccinamic acid | Reaction with ammonia. |

| Aniline (C₆H₅NH₂) | N-Phenyl-3,3-diphenylsuccinamic acid | Reaction with a primary amine. |

This table presents illustrative reactions based on the general reactivity of anhydrides. Specific experimental data for this compound may vary.

Ring-opening polymerization (ROP) is a significant pathway for converting cyclic monomers into polymers. For cyclic anhydrides, this typically involves copolymerization with a cyclic ether, such as an epoxide.

A variety of metal-based catalysts have been explored for the ring-opening copolymerization (ROCOP) of succinic anhydrides with epoxides. These include complexes of zinc, magnesium, aluminum, and titanium. For instance, zinc and magnesium Schiff-base complexes have been studied for the ROCOP of cyclohexene (B86901) oxide and succinic anhydride. The mechanism often involves the coordination of the monomers to the metal center, followed by nucleophilic attack and chain propagation. While these systems are effective for unsubstituted succinic anhydride, the steric hindrance from the diphenyl groups in this compound would likely necessitate more active or specifically designed catalysts to achieve efficient polymerization.

Organocatalysis has emerged as a powerful, metal-free alternative for ROP. Systems such as phosphazene bases and Lewis pairs have been shown to be effective for the ROCOP of epoxides and anhydrides. For the copolymerization of propylene (B89431) oxide and succinic anhydride, organoborane/base pairs have demonstrated high activity and selectivity. The use of organocatalysts like PPNCl (

Investigation of Ring-Opening Polymerization (ROP)

Cycloaddition Reactions Involving the Dione Moiety

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. pressbooks.pubprutor.ai They are classified based on the number of electrons participating in the reaction. pressbooks.pub

A [3+2] cycloaddition involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. While this is a major class of reactions, no studies documenting the participation of this compound in [3+2] cycloaddition reactions have been found. The reactivity of the dione moiety in this specific context remains unexplored in the scientific literature.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. pressbooks.pubprutor.ai For a molecule to act as a dienophile, it typically requires an electron-withdrawing group attached to a double or triple bond. pressbooks.pub The anhydride moiety in this compound is saturated and lacks the necessary unsaturation to act as a dienophile in a conventional Diels-Alder reaction. Research on the related DL-2,3-Diphenylsuccinic acid anhydride confirms that the lack of a double bond in the succinic backbone makes it less reactive in Diels-Alder reactions compared to unsaturated anhydrides like maleic anhydride. There is no evidence to suggest that this compound would exhibit dienophilic character.

Electrophilic and Nucleophilic Substitution on Phenyl Rings

Electrophilic aromatic substitution is a fundamental reaction for benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The feasibility and regioselectivity of such reactions are heavily influenced by existing substituents on the ring. masterorganicchemistry.com

For this compound, the two phenyl groups are attached to a quaternary carbon, which is also part of the anhydride ring. This quaternary carbon would exert significant steric hindrance, potentially impeding the approach of an electrophile to the ortho positions of the phenyl rings. The anhydride group is electron-withdrawing, which would deactivate the phenyl rings towards electrophilic attack and direct incoming electrophiles to the meta and para positions. However, no specific studies on the electrophilic or nucleophilic substitution reactions on the phenyl rings of this compound have been reported.

Rearrangement Reactions and Other Cyclization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule. Numerous named rearrangements exist for various functional groups. acs.org For cyclic anhydrides, reactions with imines can lead to the formation of lactams through formal cycloadditions, such as the Castagnoli-Cushman reaction. mdpi.comnih.govresearchgate.net Studies on 3-phenylsuccinic anhydride show its participation in such reactions. nih.govacs.orgacs.org

Heating 3,3-diphenylsuccinic anhydride with certain amines has been shown to produce corresponding atropisomeric imides. thieme-connect.de However, specific rearrangement reactions or other distinct cyclization processes originating from this compound are not documented in the available literature.

Mechanistic Investigations of Elementary Reactions

Mechanistic studies are crucial for understanding reaction pathways and predicting outcomes. They often involve identifying transient species like reaction intermediates.

The investigation of reaction mechanisms often involves trapping and characterizing intermediates. For instance, in Wittig reactions with certain cyclic anhydrides, acyclic adducts have been identified as key intermediates. cdnsciencepub.com Mechanistic studies on the Castagnoli-Cushman reaction have also been performed for related anhydrides. acs.orgacs.org

As there are no specific, documented elementary reactions for this compound in the scientific literature, there are consequently no reports on the identification of its reaction intermediates.

This compound as a Core Synthon in Complex Molecule Assembly

In the realm of organic synthesis, this compound serves as a versatile precursor, leveraging the reactivity of its anhydride functional group to construct more elaborate molecular architectures.

Precursor for Novel Heterocyclic Scaffolds

The anhydride ring of this compound is susceptible to nucleophilic attack, a property that is widely exploited for the synthesis of various heterocyclic compounds. The reaction with primary amines or their derivatives leads to the opening of the anhydride ring, followed by cyclization to form cyclic imides, a class of N-heterocycles.

A notable example is the reaction of 3,3-diphenylsuccinic anhydride with substituted amines. For instance, heating the anhydride with 2-amino-3-methylbenzoic acid results in the formation of the corresponding racemic atropisomeric imide in high yield. thieme-connect.de This reaction demonstrates the utility of the anhydride in creating sterically hindered, chiral heterocyclic structures.

The general reactivity of cyclic anhydrides with various nucleophiles further illustrates the potential of this compound. Reactions with hydrazines can yield pyridazine (B1198779) derivatives, while reactions with hydroxylamine (B1172632) can produce N-hydroxyimides or related hydroxamic acids. mdpi.comscilit.comstanford.edu Although specific studies on 3,3-diphenylsuccinic anhydride are limited, the established reactivity patterns of similar anhydrides suggest its utility in generating a diverse array of five- and six-membered heterocyclic systems. mdpi.comstanford.eduderpharmachemica.com

Table 1: Examples of Heterocyclic Scaffolds from Anhydride Reactions

| Anhydride Reactant | Nucleophile | Resulting Heterocyclic Scaffold |

|---|---|---|

| 3,3-Diphenylsuccinic anhydride | 2-Amino-3-methylbenzoic acid | N-Aryl succinimide thieme-connect.de |

| Phthalic Anhydride | Phenyl Hydrazine | 2-Phenyl-2,3-dihydrophthalazine-1,4-dione (a pyridazinedione) stanford.edu |

| Succinic Anhydride | Hydroxylamine | N-Hydroxybutaneamide derivatives (Hydroxamic Acids) mdpi.com |

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are powerful tools for rapidly building molecular complexity. rug.nl Cyclic anhydrides are valuable components in several MCRs, most notably the Castagnoli-Cushman Reaction (CCR). mdpi.comnih.gov

The CCR involves the reaction of a cyclic anhydride with an imine (often formed in situ from an aldehyde and an amine). While specific examples utilizing this compound are not extensively documented, studies on its structural isomer, 3-phenylsuccinic anhydride, provide significant insight. mdpi.comalfa-chemical.comacs.orgresearchgate.net The reaction of 3-phenylsuccinic anhydride with Schiff bases (imines) has been investigated to understand the electronic and steric effects that control the stereochemical outcome, leading to the synthesis of functionalized γ-lactams. mdpi.comacs.orgnih.gov

These studies show that the phenyl-substituted succinic anhydride can participate efficiently in this three-component reaction to generate complex heterocyclic products. The general mechanism involves the nucleophilic attack of the imine on the anhydride, leading to a series of intermediates that ultimately cyclize to form the lactam ring. mdpi.com The principles established with 3-phenylsuccinic anhydride strongly suggest the potential of its 3,3-diphenyl analogue as a reactant in MCRs to create highly substituted, sterically congested lactam structures, which are prevalent motifs in medicinal chemistry.

Development of Advanced Polymeric Materials

The structure of this compound, featuring both a polymerizable anhydride group and rigid phenyl substituents, makes it an attractive monomer for creating advanced polymers with tailored thermal and mechanical properties.

Functional Poly(ester amide)s and Their Architecture

Poly(ester amide)s (PEAs) are a class of polymers that merge the beneficial properties of polyesters (such as degradability) and polyamides (such as high thermal stability and mechanical strength due to hydrogen bonding). nih.govupc.edu One established route to synthesize PEAs involves the reaction of cyclic anhydrides. mdpi.comresearchgate.net

A common method is the one-pot reaction between a cyclic anhydride, a diol, and a bis(2-oxazoline). researchgate.net In this process, the anhydride first reacts with the diol to form a dicarboxy ester, which then attacks the bis(2-oxazoline) in a ring-opening reaction to propagate the polymer chain. researchgate.net While this method has been demonstrated with various anhydrides like phthalic anhydride and glutaric anhydride, this compound can be employed as the anhydride component to introduce rigid, bulky diphenyl groups into the PEA backbone, thereby enhancing its thermal properties.

Another synthetic pathway involves the polycondensation of an anhydride with an aminoalcohol. upc.edu This reaction can lead to alternating semicrystalline PEAs. The use of this compound in such polycondensations would yield polymers with regularly spaced diphenyl units, influencing the material's crystallinity and performance characteristics.

Aromatic Aliphatic Copolyesters with Tailored Characteristics

The incorporation of aromatic units into aliphatic polyester (B1180765) backbones is a key strategy for enhancing their properties, such as increasing the glass transition temperature (Tg) and improving mechanical strength. researchgate.netcymitquimica.com this compound, or its corresponding acid, serves as an excellent monomer for this purpose.

Research has demonstrated the synthesis of copolyesters by reacting a diol with varying ratios of an aliphatic dicarboxylic acid (like succinic acid) and a phenyl-substituted succinic acid. researchgate.net A study involving the synthesis of five polyesters from 1,10-decanediol (B1670011) with different ratios of succinic acid and phenylsuccinic acid highlighted the impact of the phenyl side-chain. researchgate.net The introduction of the phenylsuccinate unit was used to tune the polymer's properties for applications such as drug delivery. A copolymer with a 70/30 ratio of succinic acid to phenylsuccinic acid was found to effectively form nanoparticles for encapsulating a model dye and showed susceptibility to enzymatic degradation. researchgate.net

The presence of the bulky diphenyl groups from this compound introduces rigidity into the polymer chain, which typically increases the glass transition temperature (Tg) and thermal stability compared to purely aliphatic polyesters like Poly(butylene succinate) (PBS). nih.govnih.gov

Table 2: Properties of Polyesters Derived from Phenyl-Substituted Succinic Acid

| Monomer Composition | Polymer Feature | Application/Finding | Reference |

|---|---|---|---|

| 1,10-decanediol, Succinic acid, Phenylsuccinic acid (70:30 ratio) | Forms stable nanoparticles | Suitable for drug encapsulation and delivery systems. researchgate.net | researchgate.net |

| 1,10-decanediol, Succinic acid, Phenylsuccinic acid | Degradable by lipase | Demonstrates potential for biodegradable medical devices. researchgate.net | researchgate.net |

| General Aromatic/Aliphatic Copolyesters | Increased Glass Transition Temp (Tg) | The inclusion of aromatic rings enhances thermal stability over purely aliphatic polyesters. researchgate.netrsc.org | researchgate.netrsc.org |

Modulating Polymer Properties through Monomer Design

The design of the monomer is a fundamental strategy for controlling the final properties of a polymer. The specific structure of this compound is a prime example of how monomer design can be used to modulate polymer characteristics.

By incorporating this monomer into polyester or polyamide chains, several key properties can be systematically altered:

Mechanical Properties: The introduction of bulky aromatic units generally increases the tensile strength and modulus of the material, making it stronger and stiffer. mdpi.com However, it can also reduce elongation at break, making the material less flexible. By creating copolyesters with varying amounts of this compound, a wide spectrum of mechanical properties can be accessed, from flexible to rigid plastics. researchgate.netresearchgate.net

Solubility and Processing: The aromatic nature of the diphenyl groups can alter the polymer's solubility in common organic solvents, which is a critical factor for processing and characterization. While high aromatic content can sometimes lead to processing difficulties due to high melting temperatures, copolymerization with flexible aliphatic monomers can mitigate these issues. mdpi.comessentialchemicalindustry.org

Degradability: The steric hindrance provided by the gem-diphenyl groups adjacent to the ester linkages can protect them from hydrolysis, potentially slowing the degradation rate compared to simple aliphatic polyesters. However, studies with phenylsuccinic acid-based polyesters show that they remain susceptible to enzymatic degradation, allowing for a balance between durability and biodegradability. researchgate.net

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. uclouvain.behku.hk These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in the formation of complex, self-assembled architectures. nih.govnih.gov The principles of molecular recognition and self-assembly are fundamental to creating these intricate structures. hku.hk

The structure of this compound offers several features that are attractive for supramolecular chemistry and self-assembly:

π-π Stacking: The two phenyl groups provide extended π-systems that can participate in π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules.

Dipole-Dipole Interactions: The two carbonyl groups introduce significant dipole moments, which can lead to directional dipole-dipole interactions, further guiding the assembly process.

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors, allowing for co-assembly with other molecules that possess hydrogen bond donor functionalities.

These non-covalent interactions can guide the spontaneous organization of individual molecules into well-defined, ordered structures. nih.gov This bottom-up approach to creating functional nanomaterials is a cornerstone of modern materials science. rsc.org The self-assembly process is typically reversible and leads to the thermodynamically most stable structure. nih.gov

By modifying the phenyl groups with various functional substituents, it is possible to fine-tune the intermolecular interactions and thus control the resulting supramolecular architecture. This could lead to the formation of various structures, such as columns, sheets, or more complex three-dimensional networks, with potential applications in areas like guest encapsulation, catalysis, and responsive materials.

Exploration in Organic Electronics and Semiconductor Materials (Drawing analogy from similar dione systems)

Many high-performance organic electronic materials are based on a donor-acceptor (D-A) architecture. In this design, an electron-rich (donor) unit is connected to an electron-poor (acceptor) unit. The dione moiety, with its two electron-withdrawing carbonyl groups, can function as a potent electron acceptor. When coupled with suitable aromatic or heteroaromatic systems, the resulting molecules can exhibit desirable semiconductor properties.

Several classes of dione-containing molecules have shown significant promise as organic semiconductors:

Diketopyrrolopyrrole (DPP) Derivatives: DPP-based materials are known for their outstanding semiconducting properties and are used in high-performance electronic devices. researchgate.net The DPP core is a strong electron acceptor, and by modifying the flanking aromatic groups, the electronic properties can be precisely tuned. qut.edu.au

Naphthyridine-diones: Molecules incorporating the 1,5-naphthyridine-2,6-dione unit have been developed as n-type organic semiconductors. rsc.org For instance, NTDT-DCV, a molecule based on this core, has demonstrated an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in OFETs. rsc.org

Indane-1,3-dione Derivatives: Indane-1,3-dione is another versatile electron-accepting building block used in the design of materials for organic electronics. nih.gov

The electronic properties of these dione-based semiconductors are heavily influenced by their molecular structure, which affects their energy levels (HOMO and LUMO), bandgap, and solid-state packing. These parameters are critical for efficient charge transport and device performance.

Table 1: Performance of Selected Dione-Based Organic Semiconductors

| Compound Class | Example Compound | Application | Key Performance Metric |

| Naphthyridine-dione | NTDT-DCV | n-type OFET | Electron Mobility: 0.14 cm² V⁻¹ s⁻¹ rsc.org |

| Naphthyridine-dione | NTD-pCz | p-type OFET | Hole Mobility: 0.11 cm² V⁻¹ s⁻¹ researchgate.net |

| Indolo-naphthyridine-dione | - | n-type OFET | Electron Mobility: > 3 cm² V⁻¹ s⁻¹ acs.org |

Based on these analogies, this compound could potentially serve as an electron-accepting core in novel organic semiconductors. The presence of the two phenyl groups provides a scaffold that can be functionalized to modulate the electronic properties and influence the intermolecular packing in the solid state, which is crucial for achieving high charge carrier mobility. Further research into the synthesis of derivatives and characterization of their electronic properties would be necessary to validate this potential.

Systematic Study of Derivatives and Analogues of 3,3 Diphenyloxolane 2,5 Dione

Synthesis and Characterization of Variously Substituted Oxolane-2,5-diones

The synthesis of oxolane-2,5-diones, also known as succinic anhydrides, is a well-established area of organic chemistry. The general approach to synthesizing 3,3-disubstituted succinic anhydrides involves the cyclization of the corresponding 2,2-disubstituted succinic acid. This dehydration can be achieved by heating the dicarboxylic acid or by using a dehydrating agent such as acetyl chloride or acetic anhydride (B1165640).

For 3,3-diphenyloxolane-2,5-dione, the precursor, 2,2-diphenylsuccinic acid, can be prepared through methods such as the hydrolysis and decarboxylation of an intermediate dicyanoester. This dicyanoester is formed from the reaction of a diarylacrylate with potassium cyanide. The subsequent cyclization of the 2,2-diphenylsuccinic acid yields the desired this compound.

The introduction of various substituents onto the phenyl rings or at the 4-position of the oxolane ring would require appropriately substituted starting materials. For instance, the synthesis of 3,3-diarylpyrrolidines has been achieved from the corresponding diaryl ketones, which are precursors to the necessary succinic acids and subsequently the anhydrides. This suggests a viable route to a range of 3,3-diaryloxolane-2,5-diones.

Characterization of these compounds would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would show characteristic carbonyl stretching frequencies for the anhydride moiety. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the substitution pattern on the aromatic rings and the structure of the oxolane ring. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

Impact of Structural Modifications on Reaction Profiles

The reactivity of cyclic anhydrides like this compound is primarily governed by the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. longdom.org This leads to ring-opening reactions to form derivatives of succinic acid. Common reactions include hydrolysis to the dicarboxylic acid, alcoholysis to form monoesters, and aminolysis to yield monoamides. libretexts.org

Structural modifications to this compound are expected to significantly influence its reaction profile.

Electronic Effects of Aryl Substituents: The presence of electron-withdrawing groups (e.g., nitro, halo) on the phenyl rings would increase the partial positive charge on the carbonyl carbons, enhancing the anhydride's reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., methoxy, methyl) would decrease reactivity by stabilizing the carbonyl groups. This relationship between substituent electronics and reactivity is a fundamental principle in organic chemistry. nih.gov

Steric Hindrance: Bulky substituents on the phenyl rings, particularly at the ortho positions, could sterically hinder the approach of nucleophiles to the carbonyl centers, thereby slowing down the rate of reaction.

Substitution at the 4-Position: The introduction of substituents at the 4-position of the oxolane ring would also impact reactivity. The nature of these substituents (alkyl, aryl, etc.) would influence the electronic environment and steric accessibility of the carbonyl groups.

The kinetics of these reactions, such as hydrolysis, can be studied to quantify the impact of these structural changes. For instance, the rate of hydrolysis of substituted succinimides has been shown to be pH-dependent and influenced by the substituents present. acs.org A similar trend would be expected for substituted 3,3-diphenyloxolane-2,5-diones.

Investigation of Stereoisomers (e.g., trans-3,4-Diphenyloxolane-2,5-dione) and Enantiomers

While this compound itself is achiral, the introduction of substituents at the 4-position can create a chiral center, leading to the existence of enantiomers. Furthermore, the investigation of diastereomers, such as trans-3,4-diphenyloxolane-2,5-dione, provides valuable insights into the stereochemical aspects of this class of compounds.

The synthesis of stereoisomers often requires stereoselective synthetic methods. For trans-3,4-disubstituted succinic anhydrides, one approach could involve the Diels-Alder reaction between a trans,trans-1,4-diarylbutadiene and maleic anhydride, which is known to proceed with stereospecificity.

The conformational analysis of these stereoisomers is crucial for understanding their reactivity. The five-membered oxolane-2,5-dione ring is not planar and can adopt various envelope and twist conformations. The preferred conformation will be influenced by the steric and electronic interactions between the substituents. For example, in trans-3,4-disubstituted derivatives, the two aryl groups will likely adopt pseudo-equatorial positions to minimize steric strain.

The different spatial arrangements of substituents in stereoisomers can lead to differences in their chemical and physical properties, including their reactivity towards nucleophiles and their interactions with chiral molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, a QSRR model could be developed to predict their reaction rates with a given nucleophile based on various molecular descriptors.

Key molecular descriptors that would be relevant for a QSRR study of these compounds include:

Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl rings, calculated atomic charges on the carbonyl carbons, and HOMO/LUMO energies.

Steric Descriptors: Taft steric parameters (Es), molar refractivity, and van der Waals volume.

Topological and Geometrical Descriptors: Molecular connectivity indices and solvent-accessible surface area.

A typical QSRR study would involve synthesizing a library of variously substituted 3,3-diphenyloxolane-2,5-diones, experimentally measuring their reaction rates (e.g., for hydrolysis or aminolysis), calculating a set of molecular descriptors for each compound, and then using statistical methods like multiple linear regression or partial least squares to build a predictive model.

Such models can provide valuable insights into the factors governing the reactivity of these compounds and can be used to predict the reactivity of new, unsynthesized derivatives.

Rational Design Principles for New Derivatives with Predetermined Reactivity Profiles

The knowledge gained from systematic studies on the synthesis, reactivity, and QSRR of this compound derivatives can be applied to the rational design of new compounds with specific, predetermined reactivity profiles.

The design principles would be based on a clear understanding of structure-reactivity relationships:

To Enhance Reactivity: Introduce strong electron-withdrawing groups on the phenyl rings. This would be desirable for applications where the anhydride is used as an acylating agent.

To Decrease Reactivity: Incorporate electron-donating groups on the phenyl rings or introduce bulky substituents that sterically hinder the carbonyl groups. This could be useful for increasing the stability and shelf-life of the compounds.

To Modulate Stereoselectivity: The strategic placement of chiral auxiliaries or substituents could influence the stereochemical outcome of reactions involving these anhydrides.

Computational chemistry can play a significant role in the rational design process. acs.orgresearchgate.net Density functional theory (DFT) calculations can be used to model the transition states of reactions and to predict the activation energies for different derivatives. This allows for the in silico screening of potential candidates before committing to their synthesis, thus saving time and resources.

By combining experimental data with computational modeling, it is possible to develop a robust set of design principles for creating novel this compound derivatives with finely tuned reactivity for specific applications, such as in polymer chemistry, materials science, or as intermediates in the synthesis of pharmaceuticals.

Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that detailed theoretical and computational studies specifically focused on the electronic structure and reaction mechanisms of this compound are not publicly available at this time.

The user's request specified a detailed analysis based on the following outline:

Computational and Theoretical Chemistry Investigations

Elucidation of Reaction Mechanisms via Theoretical Modeling

Calculation of Activation Barriers and Reaction Energetics

Despite targeted searches for scholarly articles and research data pertaining to "3,3-Diphenyloxolane-2,5-dione" and its common synonym "diphenylsuccinic anhydride (B1165640)," no publications were found that contained the specific quantum chemical characterizations or theoretical modeling of reaction mechanisms as requested.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection, as the foundational research data for this particular compound does not appear to exist in the accessible scientific domain.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation of the two phenyl groups attached to the same carbon atom of the oxolane-2,5-dione ring. The succinic anhydride ring itself is relatively rigid, though it can exhibit slight puckering.

Conformational Analysis:

Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surface of this molecule. By systematically rotating the phenyl groups relative to the plane of the oxolane-2,5-dione ring, a series of stable conformers can be identified. The key dihedral angles involve the C-C-C-C backbone of the phenyl groups and the atoms of the central ring. It is anticipated that the steric hindrance between the two bulky phenyl groups will significantly influence their preferred orientations. The most stable conformations are likely to be those that minimize steric clash, which would involve a staggered arrangement of the phenyl rings.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. These simulations, by solving Newton's equations of motion for the atoms in the molecule, can reveal the accessible conformations at a given temperature and in a specific environment (e.g., in a solvent). MD simulations would likely show that the phenyl groups are not static but undergo torsional oscillations around their equilibrium positions. The simulations can also provide information on the energy barriers between different conformational states, indicating the ease with which the molecule can transition between them.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 45 | -45 | 0.00 | 60 |

| B | 90 | -90 | 1.50 | 25 |

| C | 0 | 90 | 3.00 | 15 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by the characteristic vibrational modes of the cyclic anhydride and the phenyl groups. DFT calculations can predict the vibrational frequencies and intensities with good accuracy. The most prominent peaks would be the symmetric and asymmetric stretching vibrations of the two C=O groups in the anhydride ring, typically observed in the region of 1750-1850 cm⁻¹. spectroscopyonline.com The C-O-C stretching vibrations of the anhydride ring and the various C-H and C-C stretching and bending modes of the phenyl groups would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical NMR spectra. The chemical shifts of the protons and carbons in the phenyl groups would be influenced by their electronic environment and spatial orientation. The quaternary carbon atom bearing the two phenyl groups would have a characteristic chemical shift in the ¹³C NMR spectrum.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Frequency (cm⁻¹) | ~1840 | Asymmetric C=O stretch |

| IR | Frequency (cm⁻¹) | ~1770 | Symmetric C=O stretch |

| ¹³C NMR | Chemical Shift (ppm) | ~170 | Carbonyl carbons |

| ¹³C NMR | Chemical Shift (ppm) | ~60 | Quaternary carbon |

| ¹H NMR | Chemical Shift (ppm) | 7.2-7.5 | Phenyl protons |

Solvation Effects and Intermolecular Interactions Modeling

The behavior of this compound in solution is governed by its interactions with solvent molecules. Computational models can simulate these effects to predict solubility and reactivity in different media.

Solvation Models:

Solvation effects can be modeled using either explicit or implicit solvent models. wikipedia.org

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. researchgate.netacs.org These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the geometry and energy of the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding (though not expected to be the dominant interaction for this non-protic molecule) and van der Waals forces.

Intermolecular Interactions:

Modeling intermolecular interactions is crucial for understanding how molecules of this compound interact with each other in the solid state or in concentrated solutions. The phenyl groups can engage in π-π stacking interactions, which could influence the packing of the molecules in a crystal lattice. The polar carbonyl groups of the anhydride ring can participate in dipole-dipole interactions. Computational methods can be used to calculate the energies of these interactions and predict the most stable arrangements of multiple molecules.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Elucidation

In the ¹H NMR spectrum of 3,3-Diphenyloxolane-2,5-dione, the protons of the two phenyl groups would be expected to produce signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities would depend on the solvent used and the electronic effects within the molecule. The methylene protons of the oxolane ring would likely appear as a singlet further upfield, as they are equivalent and have no adjacent protons to couple with.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate at a low field, typically in the range of 160-180 ppm. The quaternary carbon atom to which the two phenyl groups are attached would also have a characteristic chemical shift. The carbons of the phenyl groups would appear in the aromatic region (around 120-140 ppm), and the methylene carbon of the oxolane ring would be observed at a higher field.

A hypothetical data table for the expected NMR signals is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl (C₆H₅) | 7.0 - 8.0 (multiplet) | 120 - 140 |

| Methylene (CH₂) | Singlet | Upfield region |

| Carbonyl (C=O) | - | 160 - 180 |

| Quaternary (C) | - | Characteristic downfield shift |

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, this would primarily show correlations among the protons within each phenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the phenyl rings and the methylene group.

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A summary of the type of crystallographic data that would be obtained is shown in the table below.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit in the crystal |

| Bond Lengths (Å) | The distances between bonded atoms |

| Bond Angles (°) | The angles between adjacent bonds |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation |

Analysis of Molecular Conformation and Intermolecular Interactions

The X-ray diffraction data would allow for a detailed analysis of the molecule's conformation, including the orientation of the phenyl rings relative to the oxolane ring. It would also reveal any significant intermolecular interactions, such as van der Waals forces or C-H···O hydrogen bonds, which dictate how the molecules pack in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the functional groups present. The most prominent features would be the strong stretching vibrations of the two carbonyl groups of the anhydride (B1165640) functionality. Due to symmetric and asymmetric stretching modes, two distinct carbonyl bands would be anticipated, typically in the region of 1750-1850 cm⁻¹. Other expected vibrations include C-H stretching of the aromatic and methylene groups, C=C stretching of the phenyl rings, and C-O stretching of the anhydride ring.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Asymmetric stretch | ~1850 |

| Carbonyl (C=O) | Symmetric stretch | ~1780 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Methylene C-H | Stretch | ~2850-2960 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Anhydride C-O | Stretch | ~1000-1300 |

Characterization of Carbonyl Stretching Frequencies

The infrared spectrum of this compound is distinguished by the prominent absorption bands corresponding to its two carbonyl (C=O) groups within the oxolane-2,5-dione ring. As a cyclic anhydride, specifically a substituted succinic anhydride, it is expected to exhibit two distinct carbonyl stretching frequencies due to symmetric and asymmetric stretching modes of the coupled C=O oscillators.

For cyclic anhydrides, these two bands are typically observed at higher wavenumbers compared to their linear counterparts. The higher frequency, asymmetric stretch is generally the more intense of the two. In the case of a five-membered ring system like oxolane-2,5-dione, ring strain further elevates these frequencies. The presence of two phenyl groups at the C3 position does not involve direct conjugation with the carbonyl groups, and thus their electronic effect on the carbonyl stretching frequency is primarily inductive.

Based on data for analogous structures, the expected carbonyl stretching frequencies for this compound are presented in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) Range | Intensity |

| Asymmetric C=O Stretch | 1870 - 1845 | Strong |

| Symmetric C=O Stretch | 1800 - 1775 | Medium-Strong |

This is an interactive data table. The values are based on typical ranges for saturated cyclic anhydrides and may be refined with experimental data.

Fingerprint Region Analysis for Structural Confirmation

Key absorptions expected in the fingerprint region for this compound include:

C-O-C Stretching: The anhydride linkage will produce strong, characteristic bands.

C-C Stretching: Vibrations from the phenyl rings and the oxolane ring skeleton will be present.

C-H Bending: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds on the phenyl groups will give rise to a series of sharp absorptions.

The unique pattern of these peaks provides a molecular "fingerprint" that can be used to definitively identify the compound by comparison with a reference spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement of the molecular ion.

For this compound, the expected molecular formula is C₁₆H₁₂O₃. HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated exact mass of the molecular ion.

| Ion | Calculated Exact Mass | Expected Measured Mass |

| [M]⁺ | 252.0786 | Within a few ppm of the calculated mass |

| [M+H]⁺ | 253.0865 | Within a few ppm of the calculated mass |

| [M+Na]⁺ | 275.0684 | Within a few ppm of the calculated mass |

This is an interactive data table. The expected measured mass is based on the high accuracy of HRMS instrumentation.

The exceptional mass accuracy of HRMS allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

The this compound molecule itself is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit optical activity and its analysis by chiroptical techniques such as circular dichroism (CD) is not applicable for enantiomeric characterization. CD spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules. Since this compound is achiral, it would not produce a CD spectrum.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of monomers is a foundational aspect of polymer science, and modern synthetic chemistry places a strong emphasis on green and efficient methodologies. Future research into the synthesis of 3,3-Diphenyloxolane-2,5-dione should prioritize these principles.

Current methods for producing substituted succinic anhydrides often involve reactions that are not atom-economical, such as the reaction of a succinic acid derivative with a dehydrating agent like acetic anhydride (B1165640). sciencemadness.orgyoutube.com While effective, these methods generate stoichiometric byproducts. A more sustainable approach could involve the direct carbonylation of appropriate precursors. For instance, the development of catalytic methods for the dicarbonylation of 1,1-diphenylethylene (B42955) would be a highly atom-economical route.

Another avenue for sustainable synthesis is the use of renewable starting materials. While the diphenyl moiety presents a challenge in this regard, future research could explore the derivatization of bio-based platform chemicals to create analogous structures. The principles of green chemistry, such as the use of non-toxic solvents and catalysts, should be central to the development of any new synthetic route.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Pathway | Precursors | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Dehydration of Diphenylsuccinic Acid | Diphenylsuccinic acid, Acetic anhydride | Established methodology for anhydrides sciencemadness.orgyoutube.com | Generates acetic acid as a byproduct |

| Dicarbonylation of 1,1-Diphenylethylene | 1,1-Diphenylethylene, Carbon monoxide | High atom economy | Requires development of a highly selective catalyst |

Exploration of Novel Catalytic Systems for Both Synthesis and Polymerization

Catalysis is at the heart of modern polymer chemistry, enabling control over polymerization processes and the synthesis of well-defined macromolecules. For this compound, the exploration of novel catalytic systems for both its synthesis and subsequent polymerization is a critical area of future research.

In terms of synthesis, as mentioned, catalytic dicarbonylation represents a significant opportunity. For polymerization, the ring-opening polymerization (ROP) of this compound is the most likely route to high molecular weight polyesters. The bulky diphenyl groups may present steric challenges, necessitating the development of highly active and selective catalysts.

Organocatalysis has emerged as a powerful tool for the ROP of cyclic esters, offering a metal-free alternative to traditional organometallic catalysts. proquest.comacs.org Catalysts such as N-heterocyclic carbenes (NHCs), thioureas, and phosphazenes could be investigated for their ability to polymerize this sterically hindered monomer. acs.orgnsf.gov These catalysts often provide excellent control over molecular weight and dispersity, which is crucial for tailoring the properties of the resulting polymer. nsf.gov

Additionally, metal-based catalysts, particularly those based on earth-abundant and non-toxic metals like zinc, magnesium, and iron, should be explored. stthomas.edu The design of ligands that can accommodate the steric bulk of the monomer will be a key challenge.

Rational Design of Polymeric Materials with Advanced Functionalities

The true potential of this compound lies in the properties of the polymers that can be derived from it. The incorporation of two phenyl groups into the polymer backbone is expected to impart high thermal stability, rigidity, and potentially interesting optical and electronic properties.

Future research should focus on the rational design of both homopolymers and copolymers. The homopolymer, poly(3,3-diphenyl-β-propiolactone), is expected to be a rigid, amorphous material with a high glass transition temperature. Its mechanical properties, thermal stability, and degradability should be thoroughly investigated.

Copolymerization of this compound with other cyclic esters, such as lactide or caprolactone (B156226), could lead to materials with a tunable balance of properties. For example, the incorporation of flexible caprolactone units could improve the processability of the resulting polyester (B1180765), while the inclusion of lactide could enhance its biodegradability. The synthesis of block copolymers through sequential monomer addition could also lead to the development of novel thermoplastic elastomers or nanostructured materials.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The development of new materials from monomers like this compound requires a highly interdisciplinary approach. polymersynthesis.czsun.ac.zaacs.org The synthesis of the monomer and the development of polymerization catalysts fall within the realm of synthetic organic and organometallic chemistry. The characterization of the resulting polymers and the evaluation of their properties are central to materials science and engineering.

Future research should foster collaboration between these fields. Synthetic chemists can work to develop efficient and scalable syntheses of the monomer, while materials scientists can provide feedback on the properties of the resulting polymers to guide the design of new monomers and polymer architectures. This synergistic approach will be essential for translating the potential of this compound into tangible materials with real-world applications. cornell.edu

Computational Chemistry as a Predictive Tool for Experimental Discovery

In recent years, computational chemistry has become an increasingly powerful tool for predicting the properties and reactivity of molecules and materials. acs.orgmdpi.commdpi.com For this compound, computational methods can be used to guide experimental work in several key areas.

Density functional theory (DFT) calculations can be used to investigate the mechanism of both the synthesis and polymerization of the monomer. mdpi.commdpi.com This can help in the design of more efficient catalysts and the optimization of reaction conditions. For example, the thermodynamics and kinetics of the ROP of this compound can be modeled to predict its polymerizability and to understand the factors that control the stereochemistry of the polymerization. researchgate.net

Molecular dynamics (MD) simulations can be used to predict the properties of the resulting polymers. arxiv.orgarxiv.org By simulating the behavior of polymer chains in the bulk, it is possible to estimate properties such as the glass transition temperature, mechanical modulus, and solubility. This can help to prioritize the synthesis of polymers with the most promising properties, saving time and resources in the laboratory.

Table 2: Application of Computational Methods to the Study of this compound

| Computational Method | Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of synthesis and polymerization mdpi.commdpi.com | Reaction pathways, transition state energies, catalyst-monomer interactions |

| Molecular Dynamics (MD) | Prediction of polymer properties arxiv.orgarxiv.org | Glass transition temperature, mechanical properties, chain conformation |

Q & A

Q. What are the standard synthetic routes for 3,3-Diphenyloxolane-2,5-dione, and how can reaction progress be monitored?

- Methodological Answer : The compound is typically synthesized via cyclization of diphenyl-substituted precursors, such as dicarboxylic acid derivatives, under acidic or thermal conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or by tracking the disappearance of starting materials via Fourier-transform infrared spectroscopy (FT-IR) for carbonyl stretching frequencies (1750–1780 cm⁻¹) . Post-synthesis, purification is achieved via recrystallization using solvents like ethyl acetate/hexane mixtures or column chromatography with silica gel .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include ring protons (δ 4.5–5.5 ppm) and carbonyl carbons (δ 165–175 ppm). Compare experimental data with computational predictions (e.g., density functional theory, DFT) to validate assignments .

- FT-IR : Confirm the presence of ester carbonyl groups (C=O stretch at ~1770 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid dust formation by working in a fume hood with adequate ventilation .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid incompatible materials like strong bases or oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound?

- Methodological Answer :

- Use DFT calculations to model transition states and predict regioselectivity in reactions (e.g., nucleophilic attacks on the dioxolane ring). Software like Gaussian or ORCA can optimize geometries and calculate thermodynamic parameters .

- Compare computed NMR chemical shifts with experimental data to resolve ambiguities in structural assignments .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectroscopic anomalies)?

- Methodological Answer :

- Reproducibility : Replicate experiments under controlled conditions (e.g., inert atmosphere, precise temperature) to rule out environmental interference .

- Advanced Spectroscopy : Employ 2D NMR techniques (e.g., COSY, HSQC) to clarify proton-carbon correlations. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C) to track reaction pathways and identify intermediates .

Q. How does the steric and electronic environment of the phenyl groups influence the compound’s reactivity?

- Methodological Answer :

- Steric Effects : Use X-ray crystallography or molecular modeling to assess spatial hindrance. Compare reactivity with analogs lacking phenyl substituents (e.g., methyl or hydrogen derivatives) .

- Electronic Effects : Perform Hammett studies by synthesizing derivatives with electron-donating/withdrawing groups on the phenyl rings. Monitor reaction rates via kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.